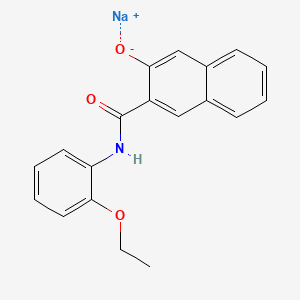
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt is a complex organic compound with a unique structure that includes a naphthalene ring, an ethoxyphenyl group, and a hydroxy group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt typically involves the reaction of 2-naphthalenecarboxylic acid with 2-ethoxyaniline in the presence of a coupling agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine or pyridine. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of naphthalenecarboxamide derivatives with carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted naphthalenecarboxamide derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxamide, N-(2-methoxyphenyl)-3-hydroxy-, monosodium salt
- 2-Naphthalenecarboxamide, N-(2-chlorophenyl)-3-hydroxy-, monosodium salt
- 2-Naphthalenecarboxamide, N-(2-methylphenyl)-3-hydroxy-, monosodium salt
Uniqueness
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds, making it valuable for certain applications.
Propiedades
Número CAS |
68556-17-2 |
|---|---|
Fórmula molecular |
C19H16NNaO3 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
sodium;3-[(2-ethoxyphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C19H17NO3.Na/c1-2-23-18-10-6-5-9-16(18)20-19(22)15-11-13-7-3-4-8-14(13)12-17(15)21;/h3-12,21H,2H2,1H3,(H,20,22);/q;+1/p-1 |
Clave InChI |
NGRFVUFCSAHIMO-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


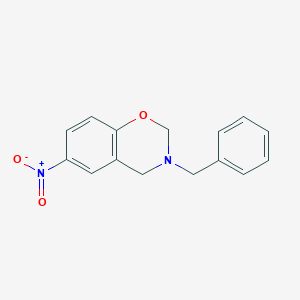
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
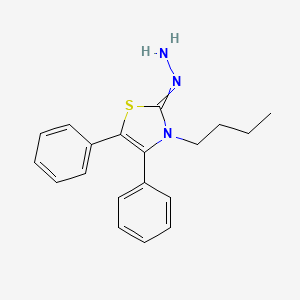
![1,6-Diazabicyclo[4.3.3]dodecane](/img/structure/B14466591.png)
phosphane](/img/structure/B14466596.png)


![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
![4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid](/img/structure/B14466622.png)
![2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B14466624.png)
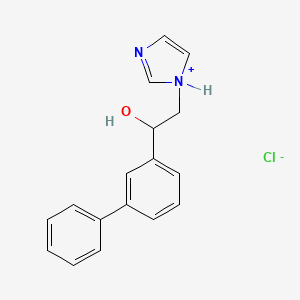
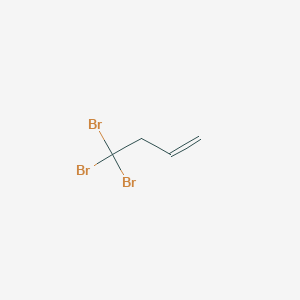
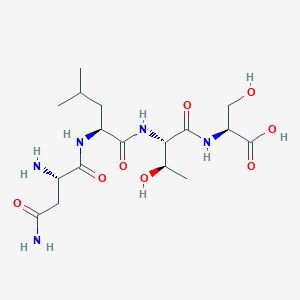
![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)
